4-Ethoxycyclohexanamine
CAS No.: 4342-49-8
Cat. No.: VC8018421
Molecular Formula: C8H17NO
Molecular Weight: 143.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4342-49-8 |
---|---|
Molecular Formula | C8H17NO |
Molecular Weight | 143.23 g/mol |
IUPAC Name | 4-ethoxycyclohexan-1-amine |
Standard InChI | InChI=1S/C8H17NO/c1-2-10-8-5-3-7(9)4-6-8/h7-8H,2-6,9H2,1H3 |
Standard InChI Key | VVDXEUDRHRVHKG-UHFFFAOYSA-N |
SMILES | CCOC1CCC(CC1)N |
Canonical SMILES | CCOC1CCC(CC1)N |
Introduction
Structural Characteristics and Nomenclature
4-Ethoxycyclohexanamine (IUPAC name: 4-ethoxycyclohexan-1-amine) consists of a cyclohexane ring with an amine group (-NH₂) at position 1 and an ethoxy group (-OCH₂CH₃) at position 4. The ethoxy group’s oxygen atom introduces polarity and hydrogen-bonding capacity, distinguishing it from 4-ethylcyclohexanamine, which has a nonpolar ethyl (-CH₂CH₂CH₃) substituent .
Stereochemical Considerations
Like its alkyl-substituted counterparts, 4-ethoxycyclohexanamine likely exists as a mixture of cis and trans isomers due to the cyclohexane ring’s chair conformation. For 4-ethylcyclohexanamine, suppliers often provide a cis-trans mixture , suggesting similar stereochemical variability in the ethoxy derivative. The ethoxy group’s larger steric profile may influence the equilibrium between axial and equatorial conformations, potentially affecting reactivity and physical properties.
Comparative Molecular Properties
-
Molecular Formula: C₈H₁₇NO (vs. C₈H₁₇N for 4-ethylcyclohexanamine )
-
Molecular Weight: 143.23 g/mol (vs. 127.23 g/mol for the ethyl analog)
-
Polarity: Higher due to the ethoxy group’s electronegative oxygen, enhancing solubility in polar solvents compared to 4-ethylcyclohexanamine .
Physical and Chemical Properties
Extrapolating from 4-ethylcyclohexanamine and 4-methylcyclohexylamine :
The higher boiling point and density of the ethoxy derivative stem from increased molecular weight and polarity.
Applications and Industrial Relevance
4-Ethylcyclohexanamine is utilized as a building block in organic synthesis and pharmaceutical intermediates . The ethoxy variant may find niche applications in:
-
Drug Design: As a polar analog in medicinal chemistry to enhance solubility of lead compounds.
-
Coordination Chemistry: The ethoxy oxygen could act as a weak ligand for metal ions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume